molecular formula C19H24ClNO2 B2865392 2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1797160-27-0

2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2865392
CAS No.: 1797160-27-0
M. Wt: 333.86
InChI Key: KENYQIOMGPRPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzamide group, a chloro substituent, and a methoxyadamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: The synthesis begins with the preparation of the adamantane derivative. This involves the reaction of adamantane with methanol in the presence of a strong acid catalyst to introduce the methoxy group.

    Chlorination: The next step involves the chlorination of the benzamide precursor. This is achieved by reacting the benzamide with thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Coupling Reaction: The final step is the coupling of the chlorinated benzamide with the methoxyadamantane derivative. This is typically carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro substituent in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. It is also studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other adamantane derivatives and benzamide analogs.

    Uniqueness: The presence of both the methoxyadamantane and chloro substituent in the same molecule gives it unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.

Properties

IUPAC Name

2-chloro-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2/c1-23-19(11-21-18(22)16-4-2-3-5-17(16)20)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15H,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENYQIOMGPRPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.